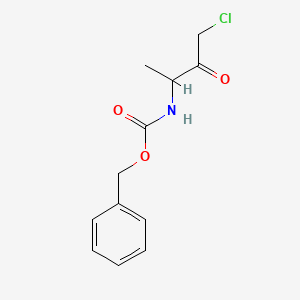
Z-L-Ala-chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-L-Ala-chloromethylketone: is a synthetic organic compound that belongs to the class of chloromethyl ketones. It is characterized by the presence of a chloromethyl group attached to a ketone functional group. This compound is often used in biochemical research due to its ability to inhibit certain enzymes by covalently modifying their active sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Ala-chloromethylketone typically involves the chlorination of an appropriate precursor. One common method is the reaction of an amino acid derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Z-L-Ala-chloromethylketone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted amines, thiols, or alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-L-Ala-chloromethylketone is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In biological research, it is used to study enzyme mechanisms and inhibition. It acts as an irreversible inhibitor for certain proteases by covalently modifying their active sites.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Z-L-Ala-chloromethylketone exerts its effects by covalently modifying the active sites of target enzymes. The chloromethyl group reacts with nucleophilic residues (such as serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This modification prevents the enzyme from catalyzing its substrate, thereby blocking its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Z-L-Phe-chloromethylketone
- Z-L-Val-chloromethylketone
- Z-L-Leu-chloromethylketone
Comparison: While all these compounds share a common chloromethyl ketone structure, they differ in the amino acid residue attached to the ketone group. This difference in structure can lead to variations in their specificity and potency as enzyme inhibitors. Z-L-Ala-chloromethylketone is unique due to its specific interaction with certain enzymes, making it a valuable tool in biochemical research.
Eigenschaften
IUPAC Name |
benzyl N-(4-chloro-3-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMJAOUJQRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
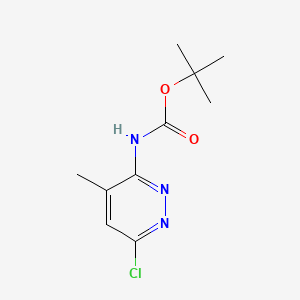
amine hydrochloride](/img/structure/B13496320.png)
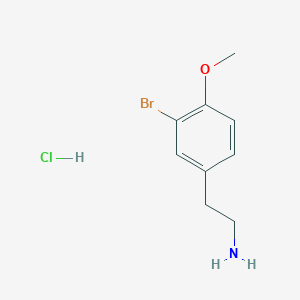
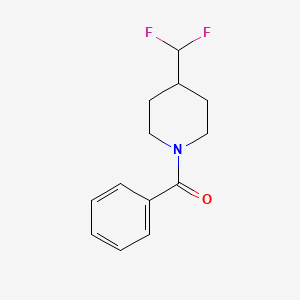
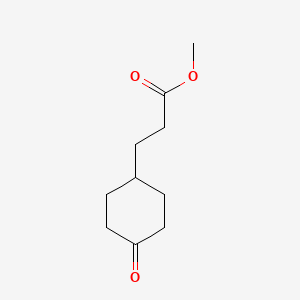
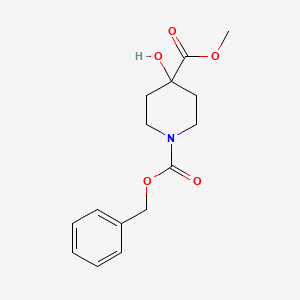
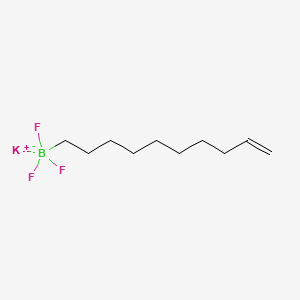

![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
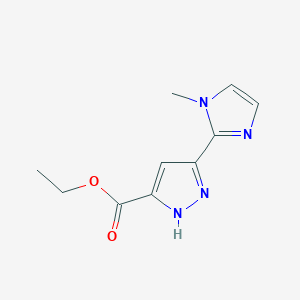
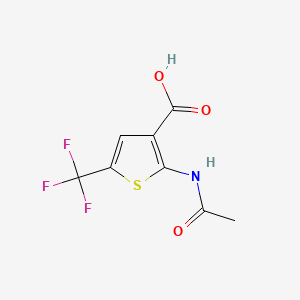
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
